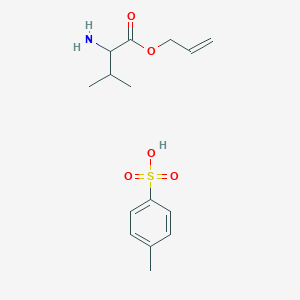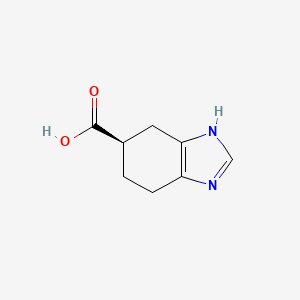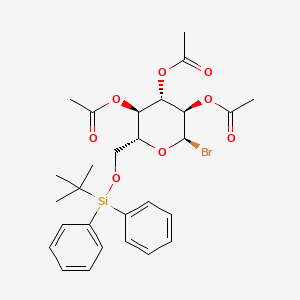![molecular formula C10H22Cl2N2 B13896765 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13896765.png)
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . One common method involves the addition of diisopropylamine and 2M hydrochloric acid to a reaction mixture containing acetonedicarboxylic acid and sodium acetate . The reaction proceeds through a series of steps including addition, condensation, and decarboxylation to form the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of achiral tropinone derivatives and active nickel catalysts for hydrogenation . The process is optimized for large-scale production to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Hydrogenation reactions using nickel catalysts are common for reducing the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Nickel catalysts and hydrogen gas are typically used for reduction reactions.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted amines.
科学的研究の応用
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine is widely used in scientific research, particularly in the fields of:
作用機序
The mechanism of action of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.
類似化合物との比較
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride: Similar in structure but differs in the position of the isopropyl group.
Endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol: Another related compound with a hydroxyl group instead of an amine.
Uniqueness
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its enantioselective synthesis and specific molecular interactions make it a valuable compound for research and industrial applications .
特性
分子式 |
C10H22Cl2N2 |
|---|---|
分子量 |
241.20 g/mol |
IUPAC名 |
3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-7(2)12-5-8-3-4-9(6-12)10(8)11;;/h7-10H,3-6,11H2,1-2H3;2*1H |
InChIキー |
ABIUNMIDDQBQCF-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CC2CCC(C1)C2N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(17-Acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13896695.png)



![1-(4-Ethenylphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13896713.png)



![5-[(4-Chlorophenyl)methyl]-4-ethyl-1,3-thiazol-2-amine](/img/structure/B13896747.png)





